2,6,8-Trimethyl-4-nonanone

Catalog No.
S1511472
CAS No.
123-18-2
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,8-Trimethyl-4-nonanone

CAS Number

123-18-2

Product Name

2,6,8-Trimethyl-4-nonanone

IUPAC Name

2,6,8-trimethylnonan-4-one

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-11H,6-8H2,1-5H3

InChI Key

GFWVDQCGGDBTBS-UHFFFAOYSA-N

SMILES

CC(C)CC(C)CC(=O)CC(C)C

Canonical SMILES

CC(C)CC(C)CC(=O)CC(C)C

The exact mass of the compound 2,6,8-Trimethyl-4-nonanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66186. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6,8-Trimethyl-4-nonanone (CAS 123-18-2), commonly referred to as isobutyl heptyl ketone, is a highly branched C12 aliphatic ketone characterized by its high boiling point (219°C), low freezing point (-75°C), and low dynamic viscosity . In industrial procurement, it is primarily valued not as a generic solvent, but as a specialized, low-viscosity equilibrium modifier in hydrometallurgical solvent extraction processes, particularly for copper recovery [1]. Its unique steric bulk and high hydrophobicity (LogP ~3.8) also make it an essential structural precursor for the synthesis of sterically hindered secondary alcohols used in specialty nonionic surfactants .

Substituting 2,6,8-trimethyl-4-nonanone with linear C12 ketones (such as 2-dodecanone) or standard high-viscosity modifiers (such as TXIB) leads to severe operational inefficiencies in large-scale solvent extraction. Linear analogs possess significantly higher freezing points, risking crystallization and pipeline blockages in cold-climate operations [1]. Furthermore, replacing it with standard high-viscosity modifiers increases the organic phase viscosity, which prolongs phase disengagement times, increases pumping energy costs, and exacerbates expensive solvent entrainment losses in mixer-settler units [2]. Traditional alternatives like nonyl phenol are also increasingly disqualified due to strict endocrine-disruptor regulations, making this specific highly branched ketone indispensable for compliant, high-efficiency metallurgical processing [3].

Organic Phase Viscosity and Phase Disengagement in Hydrometallurgy

In continuous laboratory solvent extraction mini-plant operations for copper recovery, utilizing 2,6,8-trimethyl-4-nonanone as a low-viscosity equilibrium modifier significantly improves the hydrodynamic performance of the organic phase. Compared to high-viscosity modifiers like 2,2,4-trimethyl-1,3-pentanediol di-isobutyrate (TXIB), 2,6,8-trimethyl-4-nonanone maintains a modifier viscosity of under 5 centipoise at 25°C. This reduction in organic phase viscosity accelerates phase disengagement in mixer-settlers and minimizes aqueous entrainment, directly improving net copper transfer efficiency [1].

Evidence DimensionModifier Viscosity and Phase Separation
Target Compound Data< 5 cP at 25°C (2,6,8-trimethyl-4-nonanone)
Comparator Or BaselineTXIB (High-viscosity standard modifier)
Quantified DifferenceSubstantially lower viscosity leading to faster phase disengagement and reduced entrainment
ConditionsContinuous laboratory solvent extraction mini-plant (180 ml mixer / 396 ml settler)

Lower organic phase viscosity reduces pumping energy requirements and minimizes expensive solvent losses due to entrainment in large-scale extraction circuits.

Regulatory Compliance and Net Metal Transfer Efficiency

Traditional aldoxime modifiers like nonyl phenol face severe regulatory restrictions due to their classification as endocrine disruptors. 2,6,8-Trimethyl-4-nonanone serves as a highly effective, compliant alternative. When formulated with orthohydroxyarylaldoximes to a modification degree of 0.2 to 0.61, it achieves excellent net copper transfer and stripping kinetics comparable to legacy modifiers, without triggering the environmental hazard classifications associated with nonyl phenol [1].

Evidence DimensionRegulatory Profile and Modification Efficiency
Target Compound DataHigh net copper transfer; non-endocrine disrupting
Comparator Or BaselineNonyl phenol (Restricted endocrine disruptor)
Quantified DifferenceEliminates regulatory liability while maintaining an optimal aldoxime modification degree (0.2–0.61)
ConditionsCopper solvent extraction using aldoxime/ketoxime extractant blends

Allows procurement teams to future-proof their metallurgical operations against tightening environmental regulations without sacrificing extraction yields.

Low-Temperature Processability and Freezing Point Depression

The extensive methyl branching of 2,6,8-trimethyl-4-nonanone severely disrupts crystal lattice formation, resulting in an exceptionally low melting point of -75°C. In contrast, its linear isomer, 2-dodecanone, freezes at approximately 17°C to 20°C. This massive >90°C freezing point depression ensures that 2,6,8-trimethyl-4-nonanone remains a highly fluid liquid even in extreme cold-weather industrial environments, preventing pipeline blockages and eliminating the need for heated storage tanks.

Evidence DimensionMelting / Freezing Point
Target Compound Data-75°C
Comparator Or Baseline2-Dodecanone (~17°C to 20°C)
Quantified Difference>90°C reduction in freezing point
ConditionsStandard atmospheric pressure (101.3 kPa)

Critical for outdoor industrial operations and solvent extraction circuits in cold climates, eliminating the capital and energy costs associated with heat tracing.

Hydrometallurgical Copper Solvent Extraction (SX)

As a low-viscosity equilibrium modifier in aldoxime-based copper extraction circuits, 2,6,8-trimethyl-4-nonanone improves phase disengagement and stripping kinetics. It is the ideal choice for operations looking to replace high-viscosity modifiers (like TXIB) or toxic legacy modifiers (like nonyl phenol) to boost net metal transfer and reduce pumping costs[1].

Cold-Climate Industrial Fluid Formulations

Due to its exceptionally low freezing point (-75°C) and stable viscosity profile, 2,6,8-trimethyl-4-nonanone is highly suited for outdoor industrial fluid systems and continuous extraction circuits that must remain operational in freezing temperatures without the need for expensive heat-tracing infrastructure.

Synthesis of Specialty Branched Surfactants

It serves as the primary structural precursor for 2,6,8-trimethyl-4-nonanol via catalytic reduction. The resulting highly branched secondary alcohol is a critical building block for formulating high-performance, low-foaming nonionic surfactants used in specialized industrial cleaning and wetting agents .

Physical Description

Liquid

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 93 of 170 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 77 of 170 companies with hazard statement code(s):;
H411 (71.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (28.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123-18-2

Wikipedia

2,6,8-trimethyl-4-nonanone

General Manufacturing Information

All other basic organic chemical manufacturing
4-Nonanone, 2,6,8-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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